molecular formula C21H22FN3O4S B11150257 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B11150257
M. Wt: 431.5 g/mol
InChI Key: AVNJOMVCEDBEEI-UHFFFAOYSA-N
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Description

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that features a combination of a piperazine ring, a fluorophenyl group, and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the fluorophenyl group: This step involves the sulfonylation of the piperazine ring with a fluorophenyl sulfonyl chloride in the presence of a base.

    Attachment of the indole moiety: The final step involves the coupling of the sulfonylated piperazine with a 5-methoxyindole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(3-methylphenoxy)ethanone
  • 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone

Uniqueness

1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22FN3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C21H22FN3O4S/c1-29-18-4-7-20-16(14-18)8-9-24(20)15-21(26)23-10-12-25(13-11-23)30(27,28)19-5-2-17(22)3-6-19/h2-9,14H,10-13,15H2,1H3

InChI Key

AVNJOMVCEDBEEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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